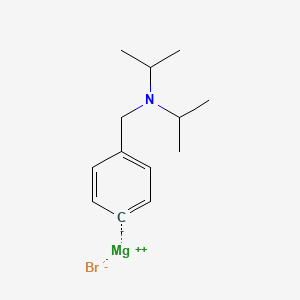
magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is a complex organic compound that combines magnesium with an amine and bromide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide typically involves the reaction of magnesium with N-(phenylmethyl)-N-propan-2-ylpropan-2-amine in the presence of a bromide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the magnesium. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide can undergo various types of chemical reactions, including:
Oxidation: The magnesium center can be oxidized to form magnesium oxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and polymers.
作用機序
The mechanism by which magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions can modulate the activity of enzymes and receptors, particularly those involved in neurotransmission. The compound may also influence cellular signaling pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
Magnesium hydride: Used in hydrogen storage and as a reducing agent.
Magnesium chloride: Commonly used in industrial applications and as a de-icing agent.
Magnesium sulfate: Used in medicine as a laxative and in agriculture as a fertilizer.
Uniqueness
Magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H20BrMgN |
|---|---|
分子量 |
294.51 g/mol |
IUPAC名 |
magnesium;N-(phenylmethyl)-N-propan-2-ylpropan-2-amine;bromide |
InChI |
InChI=1S/C13H20N.BrH.Mg/c1-11(2)14(12(3)4)10-13-8-6-5-7-9-13;;/h6-9,11-12H,10H2,1-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
PBAKQZFFMNKQTI-UHFFFAOYSA-M |
正規SMILES |
CC(C)N(CC1=CC=[C-]C=C1)C(C)C.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


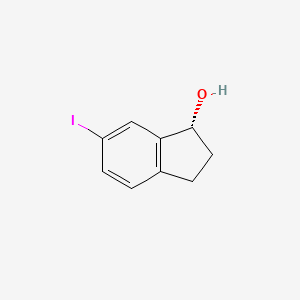
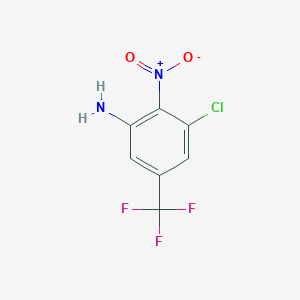
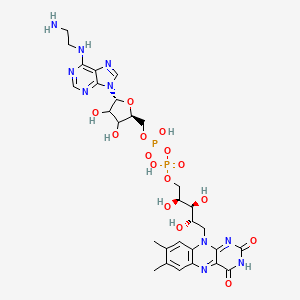
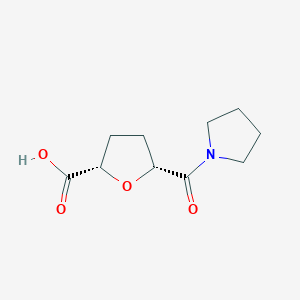
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)


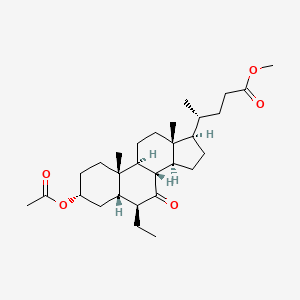
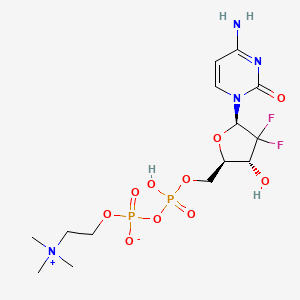
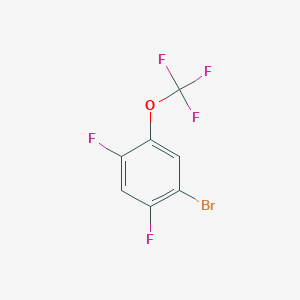
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
![(1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B13433072.png)

![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
